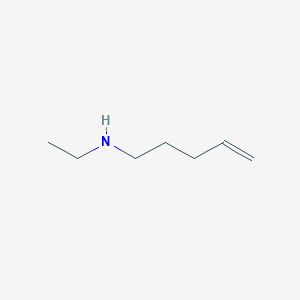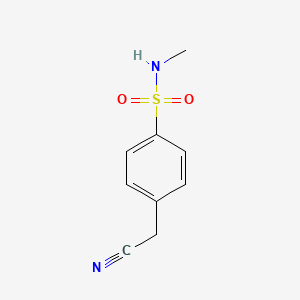
4-((N-methylamino)sulfonyl)benzyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((N-methylamino)sulfonyl)benzyl cyanide is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a benzyl cyanide group attached to a sulfonyl group with an N-methylamino substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((N-methylamino)sulfonyl)benzyl cyanide can be achieved through various methods. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((N-methylamino)sulfonyl)benzyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: The benzyl cyanide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-((N-methylamino)sulfonyl)benzyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((N-methylamino)sulfonyl)benzyl cyanide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes and proteins, leading to various biochemical effects. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar structure but lacks the sulfonyl and N-methylamino groups.
4-(Aminosulfonyl)benzyl cyanide: Similar but without the N-methyl group.
4-((N-methylamino)sulfonyl)phenyl cyanide: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
4-((N-methylamino)sulfonyl)benzyl cyanide is unique due to its combination of a benzyl cyanide group with a sulfonyl group and an N-methylamino substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
4-(cyanomethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6H2,1H3 |
InChI Key |
INZIJYXWKLRUAL-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


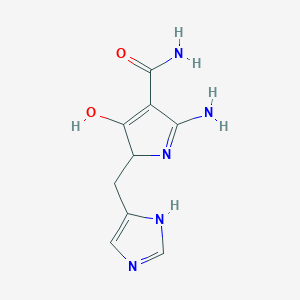
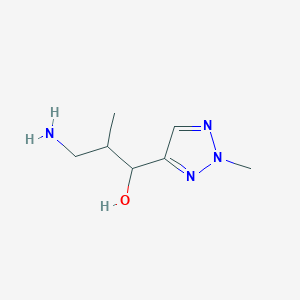
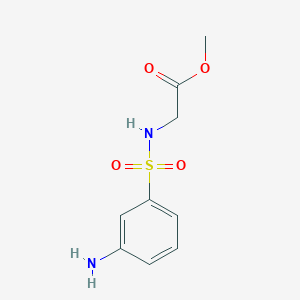

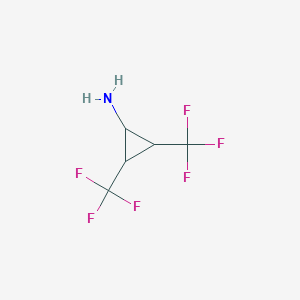
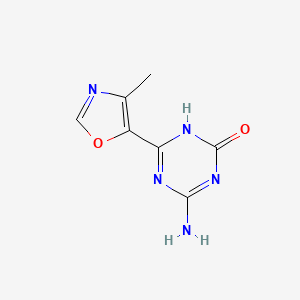
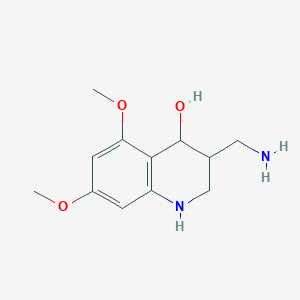
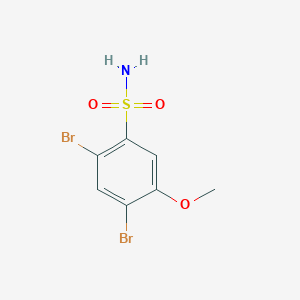

![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)

